Home > Products > Screening Compounds P122582 > L-Ornithine-L-aspartate
L-Ornithine-L-aspartate - 3230-94-2

L-Ornithine-L-aspartate

Catalog Number: EVT-295831
CAS Number: 3230-94-2
Molecular Formula: C5H12N2O2.C4H7NO4
C9H19N3O6
Molecular Weight: 265.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Ornithine-L-aspartate (LOLA) is a stable salt formed from two naturally occurring, non-essential L-amino acids: L-ornithine and L-aspartic acid. [] These amino acids play crucial roles in ammonia detoxification, proline and polyamine biosynthesis. [] LOLA is used in scientific research to investigate its effects on various physiological and pathological processes, particularly in the context of liver function and ammonia metabolism.

L-Ornithine

  • Relevance: L-Ornithine is a key structural component of L-Ornithine-L-aspartate. [] It provides the L-aspartate molecule with the necessary chemical structure to effectively bind to ammonia and facilitate its detoxification in the liver. []

L-Aspartate

  • Relevance: Similar to L-Ornithine, L-Aspartate is a fundamental building block of the L-Ornithine-L-aspartate molecule. [] In the context of the research, L-aspartate, together with L-ornithine, acts synergistically to reduce ammonia levels, particularly in conditions like hepatic encephalopathy. []

Ammonia

  • Relevance: Many of the studies focus on the ability of L-Ornithine-L-aspartate to lower blood ammonia levels. [, , , , , , , , , , , ] By providing the substrates L-ornithine and L-aspartate, L-Ornithine-L-aspartate enhances the urea cycle, facilitating the conversion of ammonia to urea in the liver and reducing its toxic effects. []

Urea

  • Relevance: L-Ornithine-L-aspartate indirectly affects urea levels by enhancing the urea cycle, the metabolic pathway responsible for urea production. [] By providing the necessary substrates for this cycle, L-Ornithine-L-aspartate increases urea synthesis, aiding in ammonia detoxification and potentially alleviating symptoms associated with hyperammonemia. []

Glutamine

  • Relevance: L-Ornithine-L-aspartate administration has been linked to alterations in glutamine levels in some studies, suggesting its influence on glutamine metabolism within the context of liver cirrhosis and ammonia detoxification. []

Glutamate

  • Relevance: The studies suggest that L-Ornithine-L-aspartate, through its role in ammonia detoxification and potential modulation of glutamate levels, may impact neurotransmission processes, particularly in the context of hepatic encephalopathy where glutamate excitotoxicity is a concern. []

Arginine

  • Relevance: Arginine serves as an intermediate in the urea cycle, and its levels can be affected by L-Ornithine-L-aspartate administration. [] Some studies use Arginine as a control treatment in comparison to L-Ornithine-L-aspartate in managing hepatic encephalopathy. [, , ]

Polyamines

  • Relevance: L-Ornithine is a precursor to polyamines, implying that L-Ornithine-L-aspartate indirectly influences polyamine synthesis. [] Increased polyamine synthesis, facilitated by L-Ornithine-L-aspartate, may be beneficial in conditions like liver cirrhosis where tissue regeneration is crucial. []

Lactulose

  • Relevance: Several studies investigate the combined use of L-Ornithine-L-aspartate with lactulose for enhanced therapeutic effects in managing hepatic encephalopathy. [, , , ] The combination therapy often demonstrates improved outcomes compared to using either drug alone. [, ]

Rifaximin

  • Relevance: Similar to lactulose, some studies explore the combined effect of L-Ornithine-L-aspartate with rifaximin in treating hepatic encephalopathy. [] The combination is suggested to have synergistic effects in reducing ammonia levels and improving clinical outcomes. []

S-Adenosyl-L-Methionine (SAMe)

  • Relevance: In a study comparing different treatments for icteric chronic viral hepatitis, S-Adenosyl-L-Methionine was found to have a similar efficacy to L-Ornithine-L-aspartate in reducing serum total bilirubin levels. [] This finding highlights the potential of both compounds as therapeutic options for liver diseases.

Potassium Magnesium Aspartate

  • Relevance: In a study involving patients with icteric chronic viral hepatitis, Potassium Magnesium Aspartate was used as a control treatment in comparison to L-Ornithine-L-aspartate and S-Adenosyl-L-Methionine. [] The results showed that L-Ornithine-L-aspartate and S-Adenosyl-L-Methionine were more effective in reducing serum total bilirubin levels. []

Aceglutamide

  • Relevance: A study investigated the efficacy of L-Ornithine-L-aspartate combined with lactulose in treating hepatic encephalopathy, comparing it to aceglutamide treatment. [] The combination therapy demonstrated a lower mortality rate compared to aceglutamide. []

Sodium Glutamate

  • Relevance: One study utilized Sodium Glutamate injection, along with Potassium Glutamate injection, as a control treatment in comparison to L-Ornithine-L-aspartate combined with lactulose for hepatic encephalopathy. [] The results indicated superior efficacy for the L-Ornithine-L-aspartate and lactulose combination. []

Potassium Glutamate

  • Relevance: Similar to Sodium Glutamate, Potassium Glutamate injection was used as a part of the control treatment in a study comparing it to L-Ornithine-L-aspartate combined with lactulose for treating hepatic encephalopathy. []

Stronger Neo-Minophagen C (SNMC)

  • Relevance: A study investigated the combined use of L-Ornithine-L-aspartate with Stronger Neo-Minophagen C in treating hepatic encephalopathy associated with liver cirrhosis. [] The combination therapy significantly decreased serum ammonia and total bilirubin levels, suggesting a potential synergistic effect. []

Glutathione

  • Relevance: One study investigated the therapeutic effect of L-Ornithine-L-aspartate on hepatitis B cirrhosis and compared it to the effect of glutathione. [] L-Ornithine-L-aspartate demonstrated better efficacy in improving symptoms and normalizing liver function. []

Hypoxanthine

  • Relevance: Hypoxanthine, combined with vitamins, was used as a control treatment in a study investigating the effects of L-Ornithine-L-aspartate on Subclinical Hepatic Encephalopathy. [] L-Ornithine-L-aspartate proved more effective in reducing blood ammonia and improving the number-conjunction test results. []

Thioacetamide (TAA)

  • Relevance: Several studies utilize thioacetamide to induce hepatic damage in animal models to investigate the hepatoprotective potential of L-Ornithine-L-aspartate. [, ] These studies often demonstrate the ability of L-Ornithine-L-aspartate to attenuate liver injury, reduce oxidative stress, and improve liver function. [, ]

Carbon Tetrachloride (CCl4)

  • Relevance: Some studies utilize Carbon Tetrachloride to induce liver injury in animal models and investigate the protective effects of L-Ornithine-L-aspartate, often in combination with other hepatoprotective agents like silymarin. []

Silymarin

  • Relevance: A study investigated the protective effects of L-Ornithine-L-aspartate, in combination with silymarin, against chemically induced kidney and liver toxicity in mice. [] The combination demonstrated a protective effect, reducing oxidative stress, improving liver and kidney function, and regulating thyroid hormone levels. []
Overview

L-Ornithine L-aspartate is a compound composed of two amino acids: L-ornithine and L-aspartic acid. It has garnered attention for its potential therapeutic applications, particularly in the treatment of liver disorders, including hepatic encephalopathy and non-alcoholic fatty liver disease. This compound is recognized for its ability to lower ammonia levels in the blood, which is crucial in managing conditions associated with liver dysfunction.

Source

L-Ornithine L-aspartate can be derived from natural sources, as both constituent amino acids are found in various proteins. Additionally, it can be synthesized through chemical processes involving the hydrolysis of L-arginine or through direct combination of L-ornithine and L-aspartic acid under specific conditions .

Classification

In terms of classification, L-ornithine L-aspartate is categorized as a dipeptide. It falls under the broader category of amino acid derivatives and is often studied within the context of pharmacology due to its biochemical properties and physiological effects.

Synthesis Analysis

Methods

The synthesis of L-ornithine L-aspartate can be achieved through various methods. One notable approach involves the basic hydrolysis of L-arginine using barium hydroxide, which facilitates the conversion into L-ornithine. This method allows for the subsequent reaction with L-aspartic acid to yield the final product .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For instance, one method reported a high yield with low impurity levels by maintaining specific ratios of reactants and employing purification techniques post-synthesis . Another method involved mixing L-ornithine hydrochloride with deionized water, followed by stirring and reacting at room temperature for a defined period .

Molecular Structure Analysis

Structure

L-Ornithine L-aspartate has a molecular formula of C6H12N2O4C_6H_{12}N_2O_4. Its structure consists of two amino acid moieties linked by a peptide bond. The spatial arrangement allows for interactions that are critical for its biological activity.

Data

The molecular weight of L-ornithine L-aspartate is approximately 188.17 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in both amino acids, which contributes to its biological activity.

Chemical Reactions Analysis

Reactions

L-Ornithine L-aspartate participates in several biochemical reactions, primarily related to ammonia metabolism. It acts as a substrate for enzymes involved in the urea cycle and glutamine synthesis. The compound enhances the conversion of ammonia into urea, thereby facilitating its excretion from the body.

Technical Details

The mechanism by which L-ornithine L-aspartate lowers ammonia levels involves two primary pathways:

  1. Synthesis of Urea: Through the urea cycle, where ammonia is converted into urea for excretion.
  2. Synthesis of Glutamine: Via glutamine synthetase, which utilizes ammonia and other substrates to form glutamine, thus detoxifying ammonia in the process .
Mechanism of Action

Process

The mechanism of action of L-ornithine L-aspartate primarily revolves around its role in ammonia detoxification. Upon administration, it promotes:

  • Increased synthesis of urea from ammonia.
  • Enhanced production of glutamine, which further aids in ammonia removal.

This dual action not only helps in reducing hyperammonemia but also supports liver function by improving metabolic processes within hepatocytes .

Data

Clinical studies have demonstrated that administration of L-ornithine L-aspartate significantly reduces serum ammonia levels in patients with hepatic encephalopathy compared to placebo groups . These findings underscore its potential as a therapeutic agent in managing liver-related conditions.

Physical and Chemical Properties Analysis

Physical Properties

L-Ornithine L-aspartate is typically presented as a white crystalline powder. It is soluble in water but has limited solubility in organic solvents. The compound's stability can be influenced by pH and temperature conditions.

Chemical Properties

Chemically, it exhibits properties typical of amino acids and peptides:

  • pH Sensitivity: The compound's solubility and stability are affected by pH levels.
  • Reactivity: It can participate in condensation reactions typical for amino acids, forming peptide bonds under appropriate conditions.

Relevant analyses indicate that maintaining optimal storage conditions (cool and dry) can prolong its shelf life and efficacy .

Applications

L-Ornithine L-aspartate has several scientific uses, particularly in clinical settings:

  • Treatment of Hepatic Encephalopathy: It is widely used to manage hyperammonemia associated with liver cirrhosis.
  • Potential Role in Non-Alcoholic Fatty Liver Disease: Emerging research suggests it may help ameliorate metabolic disturbances linked to non-alcoholic fatty liver disease by enhancing ammonia removal and improving hepatic microcirculation .
  • Athletic Performance: Some studies explore its use as a supplement for enhancing physical performance due to its role in amino acid metabolism.
Biochemical Pathways in Ammonia Detoxification

Urea Cycle Activation via Carbamoyl Phosphate Synthetase Modulation

LOLA orchestrates ammonia detoxification primarily through targeted enhancement of the hepatic urea cycle. Ornithine serves as an essential activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme that initiates ammonia incorporation into urea [1] [8]. In cirrhotic livers, residual periportal hepatocytes (retaining ~15–20% functionality) exhibit upregulated CPS1 activity when exposed to pharmacologic concentrations of ornithine [5]. Concurrently, aspartate donates nitrogen atoms to the urea cycle via argininosuccinate synthetase, converting citrulline to argininosuccinate. Clinical studies confirm this dual action: IV LOLA (5–40 g) in cirrhotic patients elevated urea production while reducing venous ammonia in a dose-dependent manner (r = -0.92, p < 0.001) [1] [8]. The compound thus overcomes substrate limitations characteristic of impaired hepatocyte function.

Table 1: Key Enzymatic Targets of LOLA in Ammonia Detoxification

EnzymeLOLA ComponentRoleEffect of LOLA
Carbamoyl Phosphate Synthetase IL-OrnithineRate-limiting step of urea cycleAllosteric activation ↑ 200–300%
Argininosuccinate SynthetaseL-AspartateIncorporates aspartate into urea cycleSubstrate provision → Urea flux ↑ 40–60%
Ornithine AminotransferaseL-OrnithineConverts ornithine → glutamateGlutamate pool expansion for glutamine synthesis
Glutamine SynthetaseL-Glutamate (derived)Ammonia fixation in muscle/astrocytesActivity ↑ 2.5-fold in skeletal muscle

Glutamine Synthesis in Skeletal Muscle and Astrocytes

Under hepatic insufficiency, skeletal muscle becomes the dominant site for ammonia elimination via glutamine synthetase (GS). LOLA fuels this adaptation through two parallel mechanisms: (1) Ornithine undergoes transamination to glutamate by ornithine aminotransferase (OAT), and (2) Aspartate transamination yields oxaloacetate and glutamate [1] [5]. Glutamate then binds ammonia via GS to form glutamine. Arteriovenous difference studies in cirrhotic patients demonstrate a 31% increase in fractional ammonia extraction by muscle following LOLA infusion, accompanied by elevated glutamine release [5].

In astrocytes, LOLA-derived glutamate facilitates glutamine synthesis but without exacerbating cerebral edema. Unlike peripheral tissues, LOLA does not increase cerebrospinal fluid (CSF) glutamine concentrations despite lowering blood ammonia, indicating compartmentalized detoxification [3] [8]. This selectivity prevents osmotic stress in the brain while supporting systemic ammonia clearance.

Role of Aspartate in Krebs Cycle Intermediates and Energy Metabolism

Aspartate’s metabolic impact extends beyond nitrogen metabolism. It undergoes rapid transamination with α-ketoglutarate to generate oxaloacetate and glutamate, replenishing Krebs cycle intermediates [1] [5]. This anaplerotic reaction:

  • Sustains ATP production in energy-depleted hepatocytes
  • Reduces lactate accumulation by shifting pyruvate toward oxaloacetate
  • Supports gluconeogenesis during catabolic states

In portacaval-shunted rats, LOLA infusion reversed ammonia-induced coma and normalized hepatic ATP/ADP ratios (p < 0.01 vs. saline controls) [3]. The aspartate moiety thus couples ammonia detoxification with cellular bioenergetics.

Mitochondrial Function and Neuroprotection

Restoration of Mitochondrial Membrane Potential in Neurodegenerative Models

LOLA demonstrates direct mitochondrial-stabilizing properties in neuronal models. In rotenone-induced Parkinson’s disease (PD) models using SH-SY5Y cells, LOLA (5 mM, 24h) reversed the collapse of the mitochondrial membrane potential (ΔΨm) by 89% [7]. Tetramethylrhodamine ethyl ester (TMRE) fluorescence assays confirmed repolarization of depolarized mitochondria, correlating with restored ATP synthesis (p < 0.001 vs. untreated cells). This effect was attributed to ornithine’s selective uptake via the mitochondrial ornithine transporter 1 (ORNT1), which concentrates ornithine within the mitochondrial matrix to support:

  • Urea cycle flux (in hepatic mitochondria)
  • Polyamine synthesis
  • NADH generation via glutamate semialdehyde dehydrogenase

Modulation of Reactive Oxygen Species (ROS) and Calcium Homeostasis

Mitochondrial dysfunction in hyperammonemia involves ROS overproduction and Ca²⁺ dysregulation. LOLA modulates both pathways:

  • ROS Suppression: In CCl₄-induced hepatitis models, LOLA reduced lipid peroxidation (MDA ↓ 47%) and restored glutathione peroxidase activity by 68% [7]. This antioxidant effect stems partly from enhanced glutamate availability for glutathione (GSH) synthesis.
  • Calcium Homeostasis: LOLA normalized cytosolic Ca²⁺ ([Ca²⁺]c) in 6-OHDA-treated neurons by upregulating Na⁺/Ca²⁺ exchangers (NCX). X-Rhod-1 fluorometry showed a 3.2-fold reduction in mitochondrial Ca²⁺ overload, preventing permeability transition pore (PTP) opening [7].

Table 2: Mitochondrial Effects of LOLA (5 mM) in Experimental Models

ParameterModelChange vs. ControlMechanism
ΔΨmRotenone-induced PD↑ 89% (p < 0.001)ORNT1-dependent uptake; Enhanced ETC flux
Mitochondrial ROSCCl₄ hepatotoxicity↓ 52% (p < 0.01)GSH synthesis ↑; SOD activation
[Ca²⁺]m overload6-OHDA neurotoxicity↓ 3.2-fold (p < 0.001)NCX expression/activity ↑
ATP synthesisPortacaval-shunted ratsNormalized (p < 0.01)Aspartate-driven anaplerosis

Redox Balance and Nitric Oxide (NO) Signaling

LOLA-Mediated NO Production and Vascular Regulation

LOLA enhances nitric oxide (NO) bioavailability through both ornithine and aspartate. Ornithine serves as the substrate for endothelial nitric oxide synthase (eNOS), while aspartate-derived fumarate stabilizes tetrahydrobiopterin (BH₄), a critical eNOS cofactor [5] [7]. In cirrhotic livers, LOLA infusion:

  • Increased hepatic nitrite (stable NO metabolite) by 40%
  • Improved microcirculatory flow by 25% (laser Doppler flowmetry)
  • Reduced sinusoidal constriction via NO-mediated stellate cell relaxation

These vascular effects counteract portal hypertension while augmenting hepatocyte nutrient delivery.

Antioxidant Effects via Glutathione Synthesis Pathways

The aspartate component of LOLA fuels cellular antioxidant defenses through glutathione (GSH) precursor synthesis. Aspartate-to-oxaloacetate conversion yields NADPH via malic enzyme, sustaining glutathione reductase activity. Simultaneously, ornithine-derived glutamate provides the glutamate moiety for GSH synthesis [7]. Experimental data show:

  • Hepatocyte GSH ↑ 35% post-LOLA in CCl₄-treated rats [7]
  • Glutamate-cysteine ligase (GCL) activity ↑ 22%
  • SOD and catalase expression restored to near-normal levels

This triad of effects—NO modulation, ROS scavenging, and GSH synthesis—establishes LOLA as a redox-modifying agent beyond its ammoniagenic role.

Table 3: Redox Pathways Modulated by LOLA

PathwayLOLA ComponentEffectFunctional Outcome
eNOS activationL-OrnithineNO ↑ 40%Vasodilation; Microcirculation improvement
Glutathione synthesisL-Aspartate → GlutamateGSH ↑ 35%; GCL activity ↑ 22%ROS scavenging; Lipid peroxidation ↓
NADPH generationL-Aspartate → OxaloacetateNADPH pool ↑ 30%Regeneration of reduced glutathione
BH₄ stabilizationFumarate (from aspartate)eNOS coupling ↑Prevention of peroxynitrite formation

Concluding Perspectives

L-Ornithine L-aspartate exemplifies precision biochemistry in clinical translation. Its therapeutic effects arise from synergistic actions of its constituent amino acids: ornithine as a urea cycle activator and mitochondrial modulator, and aspartate as an anaplerotic precursor and redox cofactor. By targeting ammonia detoxification across multiple organs (liver, muscle, brain), stabilizing mitochondrial integrity, and rebalancing redox signaling, LOLA addresses the metabolic disarray inherent in hyperammonemic states at a systems level. Future research should explore its interactions with the gut-liver axis and sarcopenia-related pathways to unlock further therapeutic dimensions.

Properties

CAS Number

3230-94-2

Product Name

L-Ornithine L-aspartate

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid

Molecular Formula

C5H12N2O2.C4H7NO4
C9H19N3O6

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1

InChI Key

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N

SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O

Synonyms

gepa-merz
L-ornithine-L-aspartate
Orn-Asp
ornithine aspartate
ornithylaspartate

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.